
Acetic acid, 2,2'-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2'Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)-: is a complex organic compound with the molecular formula C12H10N2O4S3 . This compound is characterized by the presence of a trithiolane ring, which is a five-membered ring containing three sulfur atoms. The compound also features cyano and diethyl ester functional groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- involves multiple steps, starting with the formation of the trithiolane ring. This can be achieved through the cyclization of appropriate dithiols under controlled conditions. The subsequent introduction of cyano and diethyl ester groups is typically carried out using standard esterification and nitrile formation reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the trithiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to modulate biological pathways involved in diseases such as cancer and inflammation .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism by which acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trithiolane ring can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The cyano and ester groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 3,5-Diethyl-1,2,4-trithiolane
- 3,5-Dimethyl-1,2,4-trithiolane
Comparison: Compared to its analogs, acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- is unique due to the presence of both cyano and diethyl ester groupsThe trithiolane ring structure is common among these compounds, but the specific substituents in acetic acid, 2,2’-(1,2,4-trithiolane-3,5-diylidene)bis(cyano-, diethyl ester, (2Z,2’Z)- provide it with distinct chemical and biological properties .
Propriétés
Numéro CAS |
2631-93-8 |
|---|---|
Formule moléculaire |
C12H10N2O4S3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
ethyl (2Z)-2-cyano-2-[(5Z)-5-(1-cyano-2-ethoxy-2-oxoethylidene)-1,2,4-trithiolan-3-ylidene]acetate |
InChI |
InChI=1S/C12H10N2O4S3/c1-3-17-9(15)7(5-13)11-19-12(21-20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3/b11-7-,12-8- |
Clé InChI |
BJEFMLAPLDTDNB-OXAWKVHCSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/1\SS/C(=C(\C(=O)OCC)/C#N)/S1)/C#N |
SMILES canonique |
CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)SS1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


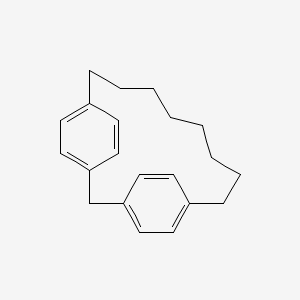
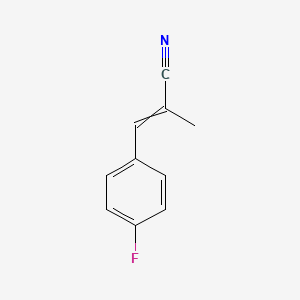

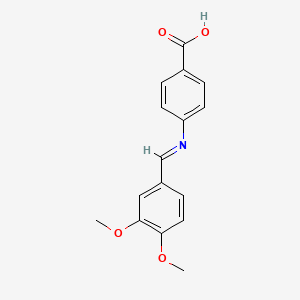

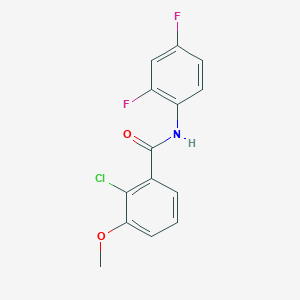
![N-(4-methylphenyl)-1-[4-[(4-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11960850.png)
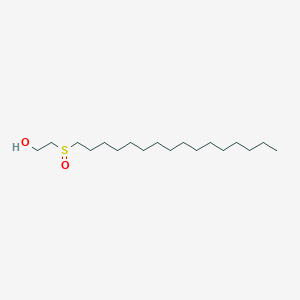
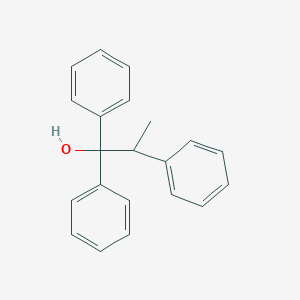
![butyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960866.png)
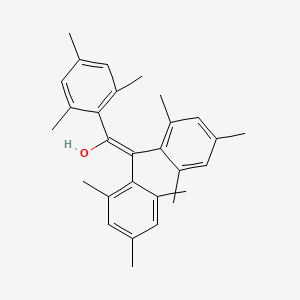
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide](/img/structure/B11960874.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960890.png)
